

cross-reactivity studies of GSK4028 against other bromodomains

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A Comparative Analysis of the Cross-Reactivity of GSK Bromodomain Inhibitors

In the landscape of epigenetic drug discovery, the selectivity of chemical probes is paramount for elucidating the specific functions of bromodomain-containing proteins. This guide provides a comparative analysis of the cross-reactivity profiles of two key GlaxoSmithKline (GSK) compounds, GSK2801 and GSK4027, against a panel of human bromodomains. While the initial query focused on **GSK4028**, publicly available data for this specific compound is limited. Therefore, this guide focuses on the well-characterized inhibitors GSK2801 and GSK4027 to illustrate the principles of selectivity and off-target effects within the bromodomain family.

Quantitative Cross-Reactivity Data

The following tables summarize the binding affinities and thermal shift data for GSK2801 and GSK4027 against various bromodomains. This data is crucial for understanding their potency and selectivity.

Table 1: Inhibitory Activity of GSK2801 against a Panel of Human Bromodomains



Target Bromodomain	Method	Kd (nM)	ΔTm (°C) at 10 μM
BAZ2A	ITC	140	4.1
BAZ2B	ITC	260	2.7
BRD9	ITC	1100	2.3
TAF1(L) (BD2)	ITC	3200	3.4
Other screened bromodomains	Thermal Shift	-	< 2.0

Data compiled from studies on GSK2801, a potent and cell-active acetyl-lysine competitive inhibitor of BAZ2A and BAZ2B bromodomains.[1]

Table 2: Inhibitory Activity of GSK4027 against Selected Bromodomains

Target Bromodomain	Method	Kd (nM)
PCAF	ITC	1.4
GCN5	ITC	1.4
BRPF1	Not specified	100-150
BRPF3	Not specified	100-150
BRD1	Not specified	100-150
BPTF	Not specified	100-150

GSK4027 demonstrates high affinity for PCAF and GCN5 bromodomains with notable cross-reactivity against other bromodomains at lower potencies.[2]

Experimental Protocols

The data presented in this guide were generated using established biophysical techniques to quantify protein-ligand interactions.







Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermal changes that occur upon the binding of a ligand to a protein. This method directly determines the binding affinity (Kd), stoichiometry (n), enthalpy (Δ H), and entropy (Δ S) of the interaction in a single experiment.

General Protocol: A solution of the ligand (e.g., GSK2801) is titrated into a solution containing the target bromodomain protein. The heat released or absorbed during the binding event is measured by the ITC instrument. The resulting data is fitted to a binding model to extract the thermodynamic parameters. For GSK2801, ITC was used to determine the Kd against BAZ2A, BAZ2B, BRD9, and TAF1(L).[1]

Thermal Shift Assay (Differential Scanning Fluorimetry)

Thermal shift assays are used to assess the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature (Tm) of the protein upon ligand binding indicates a stabilizing interaction.

General Protocol: The bromodomain protein is mixed with a fluorescent dye that binds to
hydrophobic regions of the protein that become exposed upon unfolding. The fluorescence is
monitored as the temperature is gradually increased. The Tm is the temperature at which
50% of the protein is unfolded. The change in Tm (ΔTm) in the presence of an inhibitor is a
measure of its binding affinity. GSK2801 was screened against a panel of 46 human
bromodomains using this method.[1]

Biolayer Interferometry (BLI)

BLI is an optical biosensing technique used to measure protein-ligand interactions in real-time. It monitors the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference.

General Protocol: Biotinylated bromodomain proteins are immobilized on a streptavidincoated biosensor tip. The tip is then dipped into solutions containing different concentrations
of the inhibitor (e.g., GSK2801). The binding and dissociation of the inhibitor are monitored in
real-time, allowing for the determination of association (kon) and dissociation (koff) rates,
from which the equilibrium dissociation constant (Kd) can be calculated. GSK2801 was
screened against a panel of 40 biotin-labeled proteins using BLI.[1]



Visualizing Cross-Reactivity Assessment

The following diagrams illustrate the concepts and workflows involved in assessing inhibitor cross-reactivity.

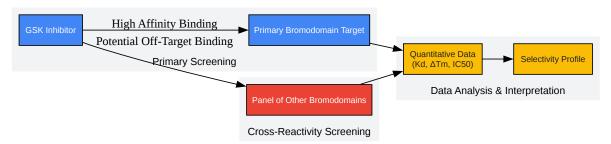


Figure 1: Conceptual Workflow for Assessing Bromodomain Inhibitor Selectivity

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Caption: This diagram illustrates the process of evaluating the selectivity of a bromodomain inhibitor.

The development of highly selective chemical probes is a critical endeavor in the field of epigenetics.[3] While compounds like GSK2801 and GSK4027 show high potency for their primary targets, understanding their off-target interactions is essential for the accurate interpretation of biological data and for guiding further drug development efforts. The data and protocols presented here provide a framework for the comparative analysis of bromodomain inhibitor selectivity.

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